3-Acetyldibenzofuran
Description
3-Acetyldibenzofuran (C₁₄H₁₀O₂) is a dibenzofuran derivative featuring an acetyl group (-COCH₃) at the 3-position of the fused aromatic ring system. It is synthesized via palladium-catalyzed cross-coupling and cyclization reactions, yielding a white crystalline solid with a melting point of 69–70 °C . Key spectroscopic data include:
- ¹H NMR (CDCl₃): Distinct signals at δ 2.71 (s, 3H, acetyl CH₃) and aromatic proton resonances between δ 7.38–8.57, reflecting substituent-induced deshielding .
- ¹³C NMR: A carbonyl carbon at δ 197.5, confirming the acetyl group, and aromatic carbons between δ 111.8–159.1 .
- IR: Strong carbonyl stretching at 1678 cm⁻¹ .
Its synthesis (76% yield) highlights efficiency in Pd-mediated protocols for dibenzofuran functionalization .
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-dibenzofuran-3-ylethanone |
InChI |
InChI=1S/C14H10O2/c1-9(15)10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3 |
InChI Key |
PAKCFVBCRFPHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Acetyldibenzofuran and 4-Acetyldibenzofuran
- Electronic Effects : The acetyl group’s position alters electron density distribution. In 3-acetyldibenzofuran, the acetyl group is meta to the oxygen atom in the dibenzofuran system, reducing resonance stabilization compared to para-substituted analogs (e.g., 4-acetyldibenzofuran). This may lower thermal stability .
- Synthetic Yields : Pd-catalyzed cyclization methods for 3-substituted dibenzofurans often yield >70% efficiency due to favorable steric and electronic environments . Ortho-substituted derivatives (e.g., 2-acetyldibenzofuran) may face steric hindrance, reducing yields.
Functional Group Analogs: Dibenzofuran-3-carbaldehyde (C₁₃H₈O₂)
- Reactivity : The acetyl group in this compound provides a ketone for nucleophilic addition, whereas a formyl group (in carbaldehyde) is more electrophilic and prone to oxidation.
- Spectroscopic Differentiation : The acetyl CH₃ in this compound (δ 2.71 in ¹H NMR) contrasts with the aldehyde proton (δ ~9–10) in carbaldehyde derivatives .
Non-Acetylated Dibenzofurans
- Thermal Properties : The melting point of this compound (69–70 °C) is lower than unsubstituted dibenzofuran (mp ~81–83 °C), likely due to disrupted crystal packing by the acetyl group .
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